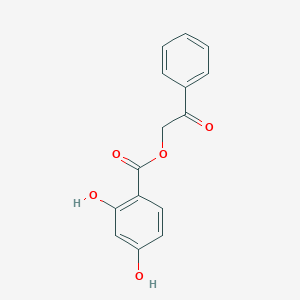

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate

説明

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an ester derivative of 2,4-dihydroxybenzoic acid, where the carboxylic acid group is substituted with a 2-oxo-2-phenylethyl moiety. This compound belongs to the class of aryl hydroxybenzoates, which are characterized by their phenolic hydroxyl groups and ester functionalities. The structural uniqueness of this molecule arises from the combination of a 2,4-dihydroxybenzoate backbone and a ketone-containing aromatic ester group, which may influence its physicochemical properties, reactivity, and biological interactions.

特性

IUPAC Name |

phenacyl 2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-11-6-7-12(13(17)8-11)15(19)20-9-14(18)10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJTSVARJHGXVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)COC(=O)C2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

化学反応の分析

Types of Reactions

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Phenyl ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives of the original compound.

科学的研究の応用

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is employed in various scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl group and dihydroxybenzoate moiety can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress.

類似化合物との比較

Methyl 2,4-Dihydroxybenzoate

Methyl 3,5-Dihydroxybenzoate

- Structure : Positional isomer with hydroxyl groups at 3,5-positions.

- Physical Properties :

- Metabolism : In Candida parapsilosis, 3,4-dihydroxybenzoate is metabolized via oxidative decarboxylation to 1,4-dihydroxybenzene, whereas 2,4-dihydroxybenzoate derivatives follow a distinct pathway via 1,2,4-trihydroxybenzene .

Ethyl 2,4-Dihydroxybenzoate

- Structure : Ethyl ester variant.

- Comparison : Larger alkyl groups (e.g., ethyl or 2-oxo-2-phenylethyl) may enhance lipophilicity, affecting bioavailability and membrane permeability.

Metabolic and Enzymatic Behavior

- 2,4-Dihydroxybenzoate Derivatives: In microbial systems, 2,4-dihydroxybenzoate is processed by flavin-dependent monooxygenases to yield 1,2,4-trihydroxybenzene, a key intermediate in aromatic catabolism .

- 3,4-Dihydroxybenzoate Derivatives :

Physicochemical and Functional Properties

DHB: Dihydroxybenzoate; *LogP estimated using fragment-based methods.

Research Findings and Implications

- Biodegradation : The 2,4-dihydroxybenzoate scaffold is preferentially metabolized via 1,2,4-trihydroxybenzene in microbial systems, suggesting that derivatives like 2-oxo-2-phenylethyl 2,4-DHB may persist longer in environments with specific microbial communities .

- Pharmacological Potential: Increased lipophilicity from the 2-oxo-2-phenylethyl group could enhance blood-brain barrier penetration, making it a candidate for neuroactive drug development.

- Synthetic Limitations : Low yields in methyl ester synthesis imply that scaling production of the target compound will require optimized catalysts or alternative routes (e.g., enzymatic esterification).

生物活性

2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate is an organic compound with the molecular formula C15H12O5, recognized for its potential biological activities. This compound features a unique chemical structure that includes a phenyl group and a dihydroxybenzoate moiety, making it a subject of interest in various scientific fields, particularly in biology and medicinal chemistry.

The synthesis of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate typically involves the esterification of 2,4-dihydroxybenzoic acid with 2-oxo-2-phenylethanol. Common reagents for this process include dicyclohexylcarbodiimide (DCC) as a dehydrating agent and 4-dimethylaminopyridine (DMAP) as a catalyst in solvents like dichloromethane. The resulting compound is characterized by its distinctive phenolic structure which contributes to its biological activity.

Biological Activity Overview

Research indicates that 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various pathogens.

- Antioxidant Properties : The dihydroxy groups in its structure may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which could be beneficial in therapeutic contexts .

The biological effects of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate are thought to stem from its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and electron transfer processes, influencing enzyme activity and cellular signaling pathways. This interaction may lead to the modulation of oxidative stress responses and microbial growth inhibition .

Antimicrobial Studies

Recent studies have highlighted the antimicrobial potential of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound demonstrates varying degrees of effectiveness against different bacterial strains, suggesting its potential as a natural antimicrobial agent .

Antioxidant Activity

The antioxidant capacity of 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate has been evaluated using several assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 40 |

These findings demonstrate the compound's ability to neutralize free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Comparative Analysis

When compared with similar compounds such as 2-Oxo-2-phenylethyl benzoate and 2-Oxo-2-phenylethyl 3,4-dihydroxybenzoate , the unique positioning of hydroxyl groups in 2-Oxo-2-phenylethyl 2,4-dihydroxybenzoate enhances its reactivity and biological interactions. This specificity may account for its superior activity in certain assays compared to its analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。